Doliracetam is classified as a nootropic drug, which are substances that enhance cognitive function. It is part of the racetam family of compounds, which includes other notable members like Piracetam and Aniracetam. The chemical formula for Doliracetam is , with a molecular weight of approximately 266.29 g/mol. Its IUPAC name is 2-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide .
The synthesis of Doliracetam involves several key steps focused on the preparation of indolinone-2 derivatives. The process typically includes:
In industrial settings, these methods are scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency in production.
Doliracetam's molecular structure features a complex arrangement that includes an indolinone core linked to an acetamide group. The structural representation can be summarized as follows:
The indolinone structure contributes to its pharmacological properties, particularly its neuroanabolic effects .
Doliracetam participates in various chemical reactions, including:
Common reagents in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The outcomes of these reactions depend significantly on the specific conditions and reagents employed.
This modulation potentially underlies its cognitive-enhancing effects and therapeutic applications in treating neurological disorders.
Doliracetam exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications .
Doliracetam has diverse scientific applications across several fields:
Research continues into its potential uses for other neurological conditions beyond epilepsy, reflecting ongoing interest in its pharmacological profile .
Doliracetam emerged from the racetam pharmacophore, characterized by a 2-pyrrolidone nucleus shared with foundational compounds like piracetam. Piracetam—the prototypical racetam synthesized in the 1960s by Corneliu E. Giurgea—established the core structure of 2-oxo-1-pyrrolidine acetamide, designed to enhance cognition without sedation or stimulation [1] [4]. Racetams are structurally derived from γ-aminobutyric acid (GABA) but lack direct GABAergic activity; instead, they modulate membrane fluidity, neurotransmitter systems (acetylcholine, glutamate), and neuronal metabolism [4] [8]. Doliracetam’s innovation lies in its indolinone backbone, incorporating a phenyl-substituted indole ring fused to the pyrrolidone core. This modification aimed to enhance bioavailability and receptor affinity while preserving nootropic potential [2].
Table 1: Structural Evolution of Key Racetams
Compound | Core Structure | Key Modifications |
---|---|---|
Piracetam | 2-oxo-1-pyrrolidine acetamide | None (prototype) |
Aniracetam | 2-oxo-1-pyrrolidine acetamide | p-Anisoyl group |
Phenylpiracetam | 2-oxo-1-pyrrolidine acetamide | Phenyl ring at C4 |
Doliracetam | 2-oxo-3-phenyl-indolin-1-yl acetamide | Phenyl-indole fusion |
Doliracetam’s development progressed through targeted preclinical studies in the early 1980s. Initial syntheses focused on optimizing neuroprotective efficacy and anticonvulsant activity. In vitro models demonstrated its ability to reduce neuronal hyperexcitability by modulating ion channels (Na⁺, K⁺) and enhancing AMPA receptor sensitivity—a glutamate receptor subtype critical for synaptic plasticity [4] [8]. Unlike piracetam, doliracetam showed higher potency in epilepsy models, suppressing seizure propagation in rodent cortical slices at nanomolar concentrations [2]. Electrophysiological studies further revealed its capacity to stabilize neuronal membranes during hypoxia, suggesting utility in cerebrovascular disorders [8]. By 1984, Hoechst AG advanced doliracetam to investigational status, prioritizing its development for neurological indications.
The pivotal intellectual property protecting doliracetam, European Patent EP 62887 ("Indolinone-2 derivatives, process for their preparation and neuro-anabolic mediums containing them"), was filed by Hoechst AG in 1982 [2]. The patent claims cover:
The patent emphasizes doliracetam’s unique membrane interaction profile, contrasting it with earlier racetams. Specifically, it binds to lipid bilayers with higher affinity than piracetam, restoring membrane fluidity disrupted by β-amyloid peptides—a then-novel hypothesis for neurodegenerative therapy [8]. This positioned doliracetam as a dual-purpose nootropic and neurorestorative agent.
Table 2: Key Claims of Hoechst’s EP 62887 Patent
Claim Scope | Details |
---|---|
Synthetic Process | Cyclization of phenylglyoxal derivatives with N-substituted anilines |
Neuroanabolic Activity | Enhanced synaptogenesis in cortical neurons (in vitro) |
Formulations | Oral tablets, injectables for CNS disorders |
Target Indications | Traumatic brain injury, epilepsy, age-related cognitive decline |
Early research expanded doliracetam’s potential beyond nootropics. By 1985, studies highlighted its antiepileptic synergism—it potentiated GABAergic drugs like diazepam in rodent seizure models, suggesting utility in refractory epilepsy [2]. Concurrently, vascular applications emerged: doliracetam improved erythrocyte deformability and reduced capillary vasospasm in microcirculation studies, akin to piracetam’s effects in sickle cell disease [1] [8]. This dual neurological-vascular profile mirrored broader racetam trends; for example, levetiracetam (a doliracetam contemporary) evolved into an anticonvulsant targeting synaptic vesicle protein SV2A [4] [6]. However, doliracetam’s development stalled in Phase II trials by 1990, outpaced by racetams with stronger market traction (e.g., aniracetam for anxiety).
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4